![molecular formula C12H21NO2 B2430396 Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate CAS No. 2248272-98-0](/img/structure/B2430396.png)
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the level of GABA in the brain, leading to potential therapeutic applications in various neurological disorders. In
作用機序
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate increases the level of GABA in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been shown to increase the level of GABA in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety. In addition, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been found to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One advantage of using Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate in lab experiments is its potency and selectivity for GABA-AT. This allows for precise modulation of GABA levels in the brain. One limitation of using Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
将来の方向性
For Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate include further exploration of its therapeutic potential in various neurological disorders such as epilepsy, addiction, and anxiety. In addition, the development of more soluble analogs of Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate could improve its dosing and administration in lab experiments. Finally, the development of more selective inhibitors of GABA-AT could lead to a better understanding of the role of GABA in the brain and potential therapeutic applications.
合成法
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of L-proline with tert-butyl dimethylsilyl chloride. The resulting tert-butyl dimethylsilyl (TBDMS) protected L-proline is then reacted with cyclopropylamine to yield the cyclopropylamine derivative. The final step involves the removal of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate.
科学的研究の応用
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been extensively studied for its therapeutic potential in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been found to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-6-9(13-10)8-4-5-8/h8-10,13H,4-7H2,1-3H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCQMMQCVXLKP-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。